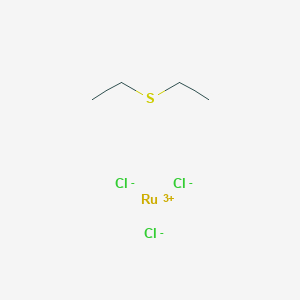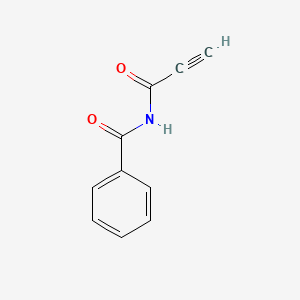
N-(Prop-2-ynoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-ynoyl)benzamide is an organic compound with the molecular formula C10H9NO It is a derivative of benzamide, where the amide nitrogen is substituted with a prop-2-ynoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-ynoyl)benzamide typically involves the condensation of benzoic acid with prop-2-yn-1-amine. This reaction can be catalyzed by various agents, including Lewis acids like zirconium tetrachloride (ZrCl4) immobilized on diatomite earth under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly method.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts. The process is optimized for high yield and purity, often exceeding 98% . The compound is typically stored under inert gas conditions to prevent degradation.
Análisis De Reacciones Químicas
Types of Reactions: N-(Prop-2-ynoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(Prop-2-ynoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(Prop-2-ynoyl)benzamide involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis by activating caspase-9 and releasing cytochrome c into the cytosol . This process is independent of p53 activation, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
- N-(Prop-2-yn-1-yl)benzamide
- N-(2-Propyn-1-yl)benzamide
- N-Propargylbenzamide
Comparison: N-(Prop-2-ynoyl)benzamide is unique due to its specific prop-2-ynoyl substitution, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it exhibits enhanced biological activity and potential therapeutic applications .
Propiedades
Número CAS |
756488-69-4 |
|---|---|
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
N-prop-2-ynoylbenzamide |
InChI |
InChI=1S/C10H7NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h1,3-7H,(H,11,12,13) |
Clave InChI |
FDCWYEOQVGYHGX-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


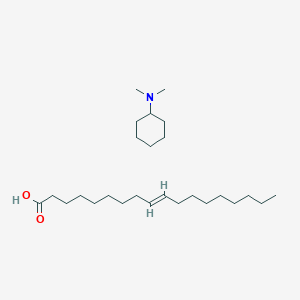
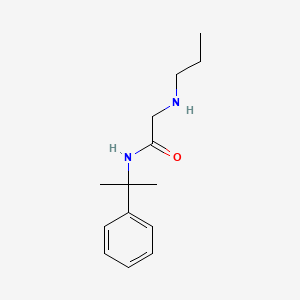
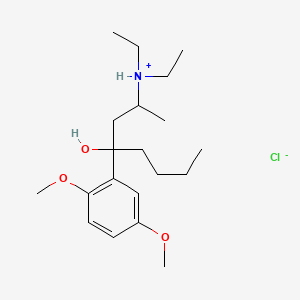
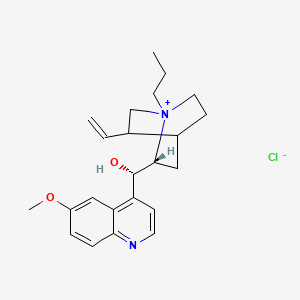
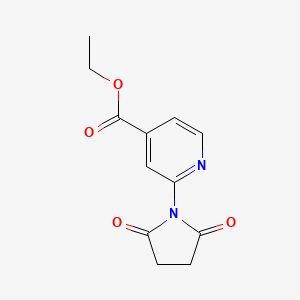

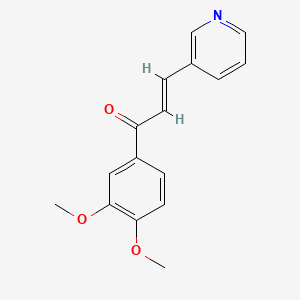
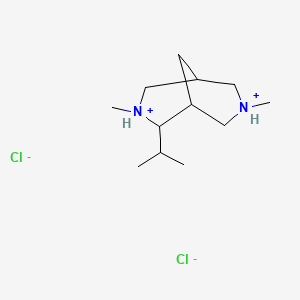
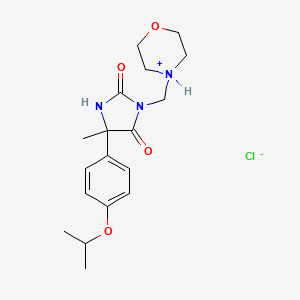
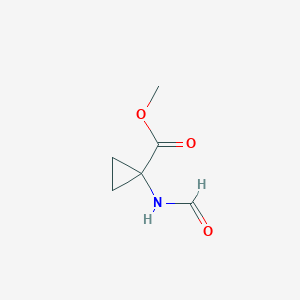
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
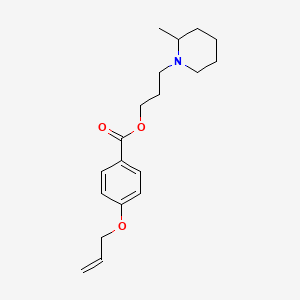
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
